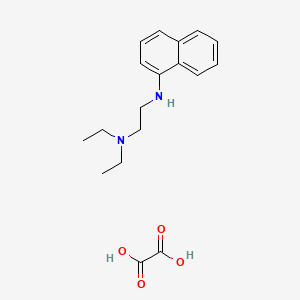

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

Vue d'ensemble

Description

“N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate” (NDENOX) is a naphthalene derivative . It is used in the methods of detecting nitrotyrosine and aminotyrosine residues of peptides and proteins . It is also used in the studies on the separation and photometric determination of antiepileptics .

Molecular Structure Analysis

The molecular formula of “N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate” is C18H24N2O4 . Its molecular weight is 332.4 g/mol . The IUPAC name is N’, N’-diethyl-N-naphthalen-1-ylethane-1,2-diamine;oxalic acid .

Chemical Reactions Analysis

“N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate” undergoes most reactions typical to naphthylamine and primary amines such as diazotation . Similar to its analog ethylenediamine, it can also act as a bidentate ligand to give several coordination compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate” are not fully detailed in the available resources .

Applications De Recherche Scientifique

Synthesis of Symmetrical α-Diones : N,N'-dimethyl ethylenediamine, closely related to N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, has been utilized in the synthesis of 1,4-dimethyl-piperazine-2,3-dione. This compound, in turn, reacts with organolithium or Grignard compounds to form symmetrically substituted α-diones in excellent yields (Mueller-Westerhoff & Zhou, 1993).

Coupling Reaction for Diethyl Oxalate Synthesis : The compound plays a role in the chemical reactions and performance in the coupling reaction system for the synthesis of diethyl oxalate from carbon monoxide and ethyl nitrite (Meng Fan-dong, 2002).

Application in Dye-Sensitized Solar Cells : Diethyl oxalate, a derivative of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, has been used as an effective and inexpensive additive in dye-sensitized solar cells (DSSCs), improving their overall efficiency (Afrooz & Dehghani, 2015).

Corrosion Inhibition : N-1-Naphthylethylenediamine dihydrochloride monomethanolate (N-NEDHME), a derivative of the compound, has been tested as a corrosion inhibitor for copper in acidic medium, showing increasing efficiency with the concentration of N-NEDHME (Zarrouk et al., 2012).

Local Anesthetic Activity : Derivatives of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate have been synthesized and evaluated for their in vivo local anesthetic activities, showing potency, onset, and duration of action comparable to that of lidocaine (Jindal et al., 2003).

Histochemical Techniques : This compound, particularly its derivatives, has been used in histochemical techniques for the demonstration of tissue oxidase (Burstone, 1959).

Quantification of Sugars on Thin-Layer Plates : N-(1-Naphthyl)ethylenediamine dihydrochloride, a related compound, has been used as a reagent for the determination of sugars on thin-layer plates (Bounias, 1980).

Mécanisme D'action

Target of Action

N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate (NDENOX) primarily targets bacteria . It binds to the extracellular site on the bacterial cell membrane .

Mode of Action

The compound inhibits the uptake of sulfadiazine , a type of antibiotic, by binding to the extracellular site on the bacterial cell membrane . This interaction disrupts the normal function of the bacteria, leading to its inhibition .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of bacteria by inhibiting the uptake of sulfadiazine . This could potentially affect various biochemical pathways within the bacteria, leading to their inhibition.

Result of Action

The primary result of NDENOX’s action is the inhibition of bacterial growth . By binding to the bacterial cell membrane and inhibiting sulfadiazine uptake, it disrupts the normal functioning of the bacteria .

Safety and Hazards

When handling “N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2.C2H2O4/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16;3-1(4)2(5)6/h5-11,17H,3-4,12-13H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUSPWMHIHYMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995985 | |

| Record name | Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate | |

CAS RN |

74474-31-0, 29473-53-8 | |

| Record name | Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one](/img/structure/B584453.png)

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)